tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
CAS No.:
Cat. No.: VC19811244
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O2 |
|---|---|
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-12(4,8-14)7-13-9/h9,13H,5-8H2,1-4H3/t9?,12-/m1/s1 |
| Standard InChI Key | RKITXPQOOVWRNA-FFFFSGIJSA-N |
| Isomeric SMILES | C[C@]12CNC1CCN(C2)C(=O)OC(C)(C)C |
| Canonical SMILES | CC12CNC1CCN(C2)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Stereochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ | |
| Molecular Weight | 226.32 g/mol | |
| IUPAC Name | tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate | |
| Canonical SMILES | CC12CNC1CCN(C2)C(=O)OC(C)(C)C | |
| Isomeric SMILES | C[C@]12CNC1CCN(C2)C(=O)OC(C)(C)C | |
| PubChem CID | 146156772 |
The isomeric SMILES notation confirms the (1R) configuration, which is preserved through synthetic routes involving chiral catalysts or resolution techniques . Nuclear magnetic resonance (NMR) data for analogous bicyclic amines typically exhibit distinct signals for the tert-butyl group (δ ~1.4 ppm) and the methyl-substituted bridgehead carbon (δ ~2.8 ppm) .
Synthesis and Purification Strategies
The synthesis of tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate involves multi-step sequences emphasizing stereocontrol and functional group compatibility.
Key Synthetic Routes
-
Bicyclic Core Construction: Cyclization of appropriately substituted diamines via intramolecular alkylation or ring-closing metathesis forms the bicyclo[4.2.0]octane framework .
-
Chiral Methyl Introduction: Asymmetric alkylation or enzymatic resolution ensures the (1R) configuration at the bridgehead position.
-
Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions installs the tert-butyl carbamate group .
A representative synthetic pathway is illustrated below:
-
Step 1: Condensation of 1,3-diamine precursors to form the bicyclic amine.
-
Step 2: Enantioselective methylation using chiral auxiliaries or catalysts.
-
Step 3: Boc protection under anhydrous conditions (e.g., THF, triethylamine) .
Purification and Characterization
Purification typically employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate). Analytical techniques such as HPLC (≥97% purity) and mass spectrometry (m/z 226.3 [M+H]⁺) validate structural integrity .
Applications in Pharmaceutical Research
The compound’s rigid bicyclic structure and chiral centers make it a valuable scaffold in drug discovery.
Neurological Target Engagement
The 3,7-diazabicyclo[4.2.0]octane core mimics bioactive conformations of neurotransmitters, enabling interactions with:
-
Dopamine receptors: Modulation of D₂/D₃ subtypes for antipsychotic applications .
-
Serotonin transporters: Inhibition for antidepressant development.
Prodrug Design
The tert-butyl carbamate group facilitates prodrug strategies, where enzymatic cleavage releases the active amine in vivo . This approach enhances pharmacokinetic properties such as oral bioavailability and blood-brain barrier penetration.
| Hazard Category | Precautionary Measures | Source |
|---|---|---|
| Irritant (Skin/Eyes) | Use nitrile gloves, goggles | |
| Respiratory Sensitivity | Operate in fume hoods | |
| Stability | Store at 2–8°C under nitrogen |
Material Safety Data Sheets (MSDS) recommend avoiding prolonged exposure and ensuring adequate ventilation during handling .
Recent Research Developments
Catalytic Asymmetric Synthesis
Advances in organocatalytic methods have enabled enantioselective synthesis of the bicyclic core with >90% ee, reducing reliance on chiral resolution .
Structure-Activity Relationship (SAR) Studies
Modifications at the methyl and carbamate positions have identified analogs with enhanced selectivity for κ-opioid receptors, highlighting potential in pain management .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume